Theophylline, 8-(4-(2-benzimidazolyl)butyl)-
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Overview
Description
8-(4-(1H-Benzo[d]imidazol-2-yl)butyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione is a complex organic compound that belongs to the class of purine derivatives This compound is characterized by the presence of a benzimidazole moiety linked to a purine structure, which imparts unique chemical and biological properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(4-(1H-Benzo[d]imidazol-2-yl)butyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione typically involves multi-step organic reactions. One common approach is the cyclization of amido-nitriles to form disubstituted imidazoles, followed by further functionalization to introduce the purine moiety . The reaction conditions often involve the use of nickel-catalyzed addition to nitriles, followed by proto-demetallation, tautomerization, and dehydrative cyclization .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. The use of eco-friendly catalysts and solvents, such as dimethylsulfoxide (DMSO), is preferred to minimize environmental impact . The reaction setup typically includes a sealed reaction tube, magnetic stir bar, and controlled temperature and pressure conditions to optimize the reaction efficiency .
Chemical Reactions Analysis
Types of Reactions
8-(4-(1H-Benzo[d]imidazol-2-yl)butyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include nickel catalysts, potassium carbonate, and various organic solvents such as DMSO . The reaction conditions often involve controlled temperature, pressure, and inert atmosphere to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the benzimidazole or purine rings .
Scientific Research Applications
8-(4-(1H-Benzo[d]imidazol-2-yl)butyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 8-(4-(1H-Benzo[d]imidazol-2-yl)butyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione involves its interaction with specific molecular targets and pathways. For instance, its antibacterial activity can be attributed to its competition with purines, which are essential for bacterial nucleic acid and protein synthesis . Additionally, the compound may induce cell cycle arrest and apoptosis in cancer cells by upregulating pro-apoptotic proteins and downregulating anti-apoptotic proteins .
Comparison with Similar Compounds
Similar Compounds
1-(4-(6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)butyl)-3-methyl-1H-benzo[d]imidazol-2(3H)-one: This compound is a highly selective sigma-2 receptor ligand with potential pharmacological applications.
Bilastine Derivatives: These compounds are used as antihistamines and have similar benzimidazole structures.
Uniqueness
8-(4-(1H-Benzo[d]imidazol-2-yl)butyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione is unique due to its dual functionality, combining the properties of both benzimidazole and purine moieties
Properties
CAS No. |
74039-64-8 |
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Molecular Formula |
C18H20N6O2 |
Molecular Weight |
352.4 g/mol |
IUPAC Name |
8-[4-(1H-benzimidazol-2-yl)butyl]-1,3-dimethyl-7H-purine-2,6-dione |
InChI |
InChI=1S/C18H20N6O2/c1-23-16-15(17(25)24(2)18(23)26)21-14(22-16)10-6-5-9-13-19-11-7-3-4-8-12(11)20-13/h3-4,7-8H,5-6,9-10H2,1-2H3,(H,19,20)(H,21,22) |
InChI Key |
VEFLECDGOCHYBW-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)NC(=N2)CCCCC3=NC4=CC=CC=C4N3 |
Origin of Product |
United States |
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